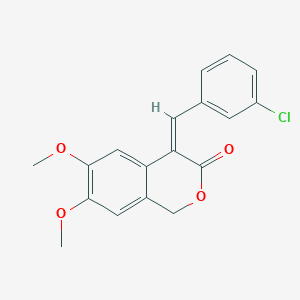![molecular formula C25H27N5O3 B11138527 7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138527.png)
7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the butyl, imino, and carboxamide groups. Common reagents used in these reactions include various aldehydes, amines, and carboxylic acids. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Benzimidazole derivatives: Studied for their antiviral and antimicrobial properties. The uniqueness of 1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific structure and the combination of functional groups, which may confer distinct properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O3/c1-3-4-14-30-22(26)19(24(31)27-13-12-17-8-10-18(33-2)11-9-17)16-20-23(30)28-21-7-5-6-15-29(21)25(20)32/h5-11,15-16,26H,3-4,12-14H2,1-2H3,(H,27,31) |
InChI Key |
MPQXETCPRHQGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-cyclopentyl-2-(2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B11138457.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138466.png)
![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138469.png)
![Dimethyl 2,6-dimethyl-4-{4-[(phenoxyacetyl)oxy]phenyl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11138473.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11138474.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138479.png)
![7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138495.png)
![2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11138501.png)
![S-benzyl-N-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-cysteine](/img/structure/B11138507.png)
![N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide](/img/structure/B11138516.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-phenylacetamide](/img/structure/B11138519.png)
![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-tryptophan](/img/structure/B11138520.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B11138521.png)
